5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione belongs to the pyrrolo-oxazole class of fused heterocycles. These compounds are characterized by a bicyclic framework combining pyrrole and oxazole moieties, which are often functionalized with aryl, alkyl, or heteroaryl substituents.
Properties
IUPAC Name |
5-ethyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-18-16(20)13-14(12-9-6-10-23-12)19(22-15(13)17(18)21)11-7-4-3-5-8-11/h3-10,13-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWROMPSYTREGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds with a thiophene nucleus have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics.
Mode of Action
It’s known that the thiophene nucleus, a key component of this compound, plays a significant role in its biological activity. The compound likely interacts with its targets, causing changes that lead to its observed effects.
Biochemical Pathways
Compounds with a thiophene nucleus have been found to affect a variety of pathways, leading to a range of biological activities.
Biological Activity
5-Ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. The synthetic routes often leverage starting materials such as thiophenes and various aryl groups to construct the pyrrolo[3,4-d][1,2]oxazole framework. Specific methodologies can vary but may include:
- Condensation reactions : Utilizing aldehydes and ketones in the presence of catalysts.
- Cyclization techniques : Employing heat or specific reagents to facilitate the formation of the heterocyclic structure.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit significant antimicrobial activities. For instance, compounds structurally related to 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole have demonstrated effectiveness against various bacterial strains.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 5-Ethyl-2-phenyl... | 0.72 |
| Celecoxib (control) | 0.89 |
This indicates a promising potential for developing anti-inflammatory drugs based on this scaffold.
The biological activities of 5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole are likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : By binding to active sites on COX enzymes.
- Disruption of Bacterial Cell Wall Synthesis : Similar mechanisms observed in other antimicrobial agents.
- Modulation of Signaling Pathways : Potential interference with pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
-
Study on Anti-inflammatory Effects : A study demonstrated that derivatives showed reduced inflammation in animal models when administered at specific dosages.
- Dosage : 10 mg/kg body weight.
- Outcome : Significant reduction in paw edema compared to control groups.
-
Antimicrobial Evaluation : Another study evaluated a series of pyrrolo[3,4-d][1,2]oxazole derivatives against clinical isolates of bacteria.
- Results : Compounds exhibited varying degrees of activity with some showing efficacy comparable to standard antibiotics.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., in ) increase molecular polarity and reduce lipophilicity (logP = 5.48 for nitro analog vs. logP ≈ 3–4 for alkyl/aryl derivatives) .
- Thiophene vs.
- Steric Effects : Bulky groups (e.g., 3-oxo-diphenylpropyl in ) reduce synthetic yields (77% for simpler analogs vs. <70% for sterically hindered derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
